Phenylmethyl 2-(Acetylamino)-2-deoxy-6-O-(phenylmethyl)-3-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-alpha-D-glucopyranoside

Description

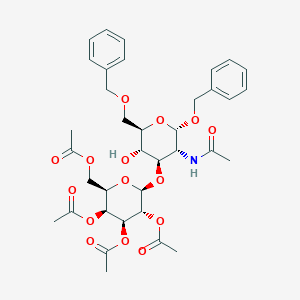

Phenylmethyl 2-(Acetylamino)-2-deoxy-6-O-(phenylmethyl)-3-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-alpha-D-glucopyranoside is a complex glycoside derivative with a glucopyranoside backbone modified at multiple positions. Key structural features include:

- 2-Acetylamino group: Enhances stability and influences biological interactions .

- 6-O-Benzyl group: A common protecting group in carbohydrate synthesis to prevent undesired reactivity .

- 3-O-Linked galactopyranosyl residue: The β-D-galactopyranosyl unit is acetylated at positions 2, 3, 4, and 6, which serves to protect hydroxyl groups during synthetic steps .

- Alpha anomeric configuration: The α-D-glucopyranoside linkage affects enzymatic recognition and hydrolysis rates .

This compound is primarily utilized in glycobiology research as an intermediate for synthesizing oligosaccharides and glycoconjugates. Its design reflects strategic protection-deprotection strategies critical for constructing structurally precise glycans .

Properties

Molecular Formula |

C36H45NO15 |

|---|---|

Molecular Weight |

731.7 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-5-hydroxy-2-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C36H45NO15/c1-20(38)37-29-32(30(43)27(18-44-16-25-12-8-6-9-13-25)50-35(29)46-17-26-14-10-7-11-15-26)52-36-34(49-24(5)42)33(48-23(4)41)31(47-22(3)40)28(51-36)19-45-21(2)39/h6-15,27-36,43H,16-19H2,1-5H3,(H,37,38)/t27-,28-,29-,30-,31+,32-,33+,34-,35+,36+/m1/s1 |

InChI Key |

ZUYZAHONFPJSEL-OUKVNZQVSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenylmethyl 2-(Acetylamino)-2-deoxy-6-O-(phenylmethyl)-3-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-alpha-D-glucopyranoside typically involves multiple steps. The process begins with the acetylation of glucopyranoside, followed by the introduction of phenylmethyl groups. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenylmethyl 2-(Acetylamino)-2-deoxy-6-O-(phenylmethyl)-3-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-alpha-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Phenylmethyl 2-(Acetylamino)-2-deoxy-6-O-(phenylmethyl)-3-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-alpha-D-glucopyranoside has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in cellular processes and interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Phenylmethyl 2-(Acetylamino)-2-deoxy-6-O-(phenylmethyl)-3-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-alpha-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound’s 3-O-linked tetra-O-acetyl-galactopyranosyl group distinguishes it from analogs with benzylidene (e.g., CAS 86327-84-6) or fucosyl-galactosyl motifs (e.g., ). Acetylation at the galactopyranosyl unit enhances solubility in organic solvents during synthesis . Compared to CAS 4171-69-1, which lacks a galactosyl moiety, the target compound’s branched structure enables mimicry of natural glycan epitopes .

Molecular Weight Trends :

- The target compound’s estimated molecular weight (~814.87) is higher than CAS 86327-84-6 (729.72), reflecting additional benzyl and acetyl groups.

Synthetic Utility :

- Benzyl and acetyl groups are frequently used for temporary protection, enabling regioselective glycosylation . For example, the 6-O-benzyl group in the target compound can be selectively removed without disturbing the 3-O-galactosyl linkage .

Biological Relevance :

- Compounds with acetylated galactosyl residues (e.g., target compound, CAS 86327-84-6) are pivotal in studying host-pathogen interactions, as acetyl groups mimic natural post-translational modifications .

Biological Activity

Phenylmethyl 2-(Acetylamino)-2-deoxy-6-O-(phenylmethyl)-3-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-alpha-D-glucopyranoside (CAS Number: 71208-12-3) is a complex glycoside with significant potential in various biological applications. This article explores its biological activity, focusing on its synthesis, mechanism of action, and potential therapeutic uses based on current research findings.

Molecular Structure

- Molecular Formula : C36H45NO15

- Molecular Weight : 731.74 g/mol

- CAS Number : 71208-12-3

Structural Features

The compound contains multiple functional groups that contribute to its biological activity:

- Acetamido group

- Tetra-O-acetyl-beta-D-galactopyranosyl moiety

- Phenylmethyl substituents

These structural elements enhance the compound's solubility and interaction with biological targets.

This compound acts primarily through its interaction with cell surface receptors involved in cellular signaling pathways. Its glycosidic structure allows it to mimic natural substrates, facilitating binding to lectins and other carbohydrate-binding proteins.

Therapeutic Applications

- Cancer Research :

- Immunology :

- Antiviral Activity :

Study 1: Synthesis and Biological Evaluation

A study conducted by Dabelsteen et al. (1988) demonstrated the synthesis of Lewis A trisaccharides and their impact on tumor cell lines. The results indicated that compounds similar to this compound could inhibit the binding of cancer cells to endothelial cells, suggesting a potential therapeutic strategy for cancer treatment .

Study 2: Immunomodulatory Effects

Research by Lasky et al. (1992) highlighted the immunomodulatory effects of glycosides in enhancing immune responses. The study found that certain glycosides could increase cytokine production in immune cells, suggesting that this compound may have applications in vaccine development .

Data Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cancer Inhibition | Reduced tumor cell adhesion | Dabelsteen et al., 1988 |

| Immunomodulation | Enhanced cytokine production | Lasky et al., 1992 |

| Antiviral Potential | Inhibition of viral entry | Preliminary findings |

Q & A

Q. What are the key synthetic strategies for constructing the glycosidic linkages in this compound?

The synthesis involves sequential glycosylation steps using trichloroacetimidate donors and protective group strategies. For example, the galactopyranosyl moiety is introduced via 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl trichloroacetimidate, activated by silver trifluoromethanesulfonate to ensure β-selectivity . Benzylidene and benzyl groups are employed to protect hydroxyl groups during glycosylation, followed by selective deprotection (e.g., using NaCNBH₃/TFA for benzylidene removal) .

Q. How is the stereochemistry of the galactopyranosyl moiety confirmed?

Stereochemical integrity is validated using NMR spectroscopy (e.g., H, C, and 2D HSQC) to analyze coupling constants and nuclear Overhauser effects (NOEs). For instance, the β-configuration of the galactopyranosyl group is confirmed by coupling constants (~8 Hz) and cross-peaks in NOESY spectra . X-ray crystallography may also resolve ambiguous cases .

Q. What methods are used to characterize intermediate purity during synthesis?

Purity is assessed via LC/MS-ELSD (Evaporative Light Scattering Detection) with ≥90% purity thresholds. Acetyl and benzyl protections are monitored by IR spectroscopy (C=O stretches at ~1740 cm⁻¹) and H NMR (aromatic protons at ~7.3 ppm) .

Advanced Questions

Q. How can glycosylation reactions be optimized to achieve high yields and regioselectivity?

Key factors include:

- Donor activation : Silver triflate catalyzes trichloroacetimidate activation, minimizing side reactions .

- Temperature control : Low temperatures (-40°C) suppress anomerization, preserving α/β selectivity .

- Protecting groups : Benzylidene rings (e.g., 4,6-O-benzylidene) direct glycosylation to the 3-OH position, enhancing regioselectivity .

Q. How are data contradictions resolved during structural elucidation?

Discrepancies between mass spectrometry (MS) and NMR data are addressed by:

- High-resolution MS : Confirms molecular formula (e.g., C₄₉H₅₃NO₁₀ requires m/z 815.95) .

- 2D NMR : HSQC and HMBC correlate ambiguous protons/carbons, distinguishing acetyl (δ 2.0–2.1 ppm) and benzyl (δ 4.5–4.8 ppm) groups .

- Enzymatic digestion : β-glucosidase treatment cleaves specific linkages, validating proposed structures .

Q. What are the applications of this compound in glycobiology?

It serves as a precursor for synthesizing:

- Glycoconjugates : Used to study carbohydrate-protein interactions (e.g., lectin binding) via SPR (Surface Plasmon Resonance) .

- Immunostimulatory analogs : Derivatives are tested for immune cell activation (e.g., TLR4 agonism) .

- Enzyme substrates : Acts as a β-glucosidase substrate to assay inhibitor efficacy in drug discovery .

Methodological Insights

- Synthetic Challenges : Competing reactivity of multiple hydroxyl groups necessitates orthogonal protection (e.g., allyl groups for temporary protection) .

- Analytical Workflows : Combine MALDI-TOF MS for rapid screening and preparative HPLC for isolating stereoisomers .

- Functional Studies : Fluorescent tagging (e.g., pyrene derivatives) enables tracking cellular uptake in glycan-mediated signaling studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.